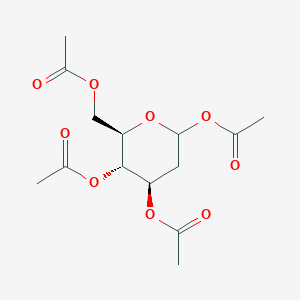

2-Deoxy-D-glucose-tetraacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3S,4R)-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-7(15)19-6-12-14(22-10(4)18)11(20-8(2)16)5-13(23-12)21-9(3)17/h11-14H,5-6H2,1-4H3/t11-,12-,13?,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEORKVJPIJWNG-VMXNZORSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447840 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69515-91-9 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of 2-Deoxy-D-glucose-tetraacetate?

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxy-D-glucose-tetraacetate (CAS 69515-91-9), the tetra-acetylated form of the glycolysis inhibitor 2-Deoxy-D-glucose (2-DG), is a biochemical reagent of significant interest in the field of glycobiology and cancer research.[1][2][3] Its esterified nature presents altered physicochemical properties compared to its parent compound, potentially influencing its cellular uptake, mechanism of action, and therapeutic efficacy. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activities of this compound, with a focus on its effects on insulin (B600854) secretion and its cytotoxic properties against various cell lines. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and development.

Chemical Structure and Properties

This compound, systematically named 1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose, is a derivative of 2-deoxy-D-glucose where the hydroxyl groups at positions 1, 3, 4, and 6 are replaced by acetate (B1210297) esters. This modification increases the lipophilicity of the molecule compared to 2-DG.

Molecular Formula: C₁₄H₂₀O₉[4]

Molecular Weight: 332.30 g/mol [4]

CAS Number: 69515-91-9[4]

Below is a two-dimensional representation of the chemical structure of this compound, illustrating the pyranose ring and the four acetyl groups.

Caption: 2D structure of this compound.

Synthesis

A common method for the synthesis of this compound involves the acetylation of 2-deoxy-D-glucose. A detailed protocol is outlined in the experimental section. The synthesis of the precursor, 2-deoxy-D-glucose, can be achieved through various methods, including the haloalkoxylation of R-D-Glucal followed by reduction and hydrolysis.

Biological Activity

Dual Effect on Insulin Release

This compound exhibits a concentration-dependent dual effect on glucose-induced insulin release from pancreatic islets.[2] At lower concentrations (0.19 to 1.7 mM), it enhances insulin secretion, while at higher concentrations (e.g., 10 mM), it inhibits it.[2] This suggests a complex mechanism of action that may involve both metabolic effects and direct interaction with cellular components.

Table 1: Effect of this compound on Glucose-Induced Insulin Release

| Concentration (mM) | Effect on Insulin Release (in the presence of 8.3 mM D-glucose) | Anomer Preference |

| 0.19 - 1.7 | Augmentation | α-anomer > β-anomer |

| 10 | Inhibition | α-anomer > β-anomer |

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against various cell types, including human lymphocytes, fibroblasts, and melanoma cells.[1] This cytotoxicity is both concentration- and time-dependent.

Table 2: Cytotoxic Effects of this compound

| Cell Type | Concentration Range | Time-Dependent Effect | Observed Outcome |

| Activated T cells | 10 µM - 1.0 mM | - | Inhibition of proliferation |

| Unstimulated PBMC | 10 µM - 1.0 mM | - | Decreased viability |

| Anti-CD3 stimulated PBMC | 10 µM - 1.0 mM | - | Decreased viability |

| Human skin fibroblasts | - | - | Comparable to lymphocytes |

| Human melanoma cells (Colo 38) | 0.1 - 1.0 mM | 4 - 72 h | Cytotoxic action |

Interestingly, in human melanoma cells, the induced cell death was found to be necrotic rather than apoptotic.[1]

Experimental Protocols

Synthesis of 2-Deoxy-1,3,4,6-tetra-O-acetyl-α/β-D-glucopyranoside

This protocol is adapted from a patented synthesis method for 2-deoxy-D-glucose, where the tetra-acetylated compound is a key intermediate.

Materials:

-

Methyl 3,4,6-tri-O-acetyl-2-deoxy-α/β-D-glucopyranoside

-

Acetic acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Sodium sulfate (B86663)

-

Water

Procedure:

-

To a stirred solution of methyl 3,4,6-tri-O-acetyl-2-deoxy-α/β-D-glucopyranoside in acetic acid and acetic anhydride, add concentrated sulfuric acid at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Dilute the reaction mixture with water and extract with dichloromethane.

-

Wash the organic phase with saturated sodium bicarbonate solution and water.

-

Dry the organic phase over sodium sulfate and concentrate to obtain the crude product.

-

The crude product can be further purified by crystallization.

Cell Viability Assay (MTT Assay)

This is a general protocol for assessing cell viability after treatment with this compound.

Materials:

-

Target cells (e.g., human melanoma cells)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well microtiter plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate the plates for the desired time period (e.g., 4 to 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours, allowing the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Caption: Workflow for a typical cell viability assay.

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the known mechanisms of its parent compound, 2-deoxy-D-glucose, several pathways are likely to be involved. 2-DG is known to inhibit glycolysis, leading to a decrease in cellular ATP levels and an increase in AMP. This metabolic stress can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Furthermore, the cytotoxic effects, particularly the induction of necrosis, suggest that at higher concentrations, this compound may lead to severe energy depletion and cellular damage, bypassing the programmed cell death pathways of apoptosis.

Caption: Hypothesized signaling cascade.

Conclusion

This compound is a promising molecule with complex biological activities. Its dual effect on insulin secretion and its potent cytotoxic effects warrant further investigation. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in the fields of drug discovery, metabolic disorders, and oncology. Future studies should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its therapeutic potential.

References

- 1. Cytotoxic action of 2-deoxy-D-glucose tetraacetate upon human lymphocytes, fibroblasts and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antitumoral action of 2-deoxy-D-glucose tetraacetate in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Deoxy-D-glucose-tetraacetate: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Deoxy-D-glucose-tetraacetate, a tetra-acetylated derivative of the glucose analog 2-Deoxy-D-glucose (2-DG). This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of this compound. While 2-Deoxy-D-glucose itself is extensively studied for its role as a glycolysis inhibitor, this guide focuses on its peracetylated form, detailing its known properties, a synthesis protocol, and the metabolic pathway of its parent compound.

Core Physical and Chemical Properties

The quantitative physical and chemical properties of this compound are summarized in the table below. It is important to note that some variation in reported melting points exists in the literature, which may be attributable to the presence of different anomers (α/β) or variations in purity.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀O₉ | [1] |

| Molecular Weight | 332.30 g/mol | [1] |

| CAS Number | 69515-91-9 | [1] |

| Melting Point | 70-74 °C | [2] |

| 115-118 °C | ||

| Solubility | Soluble in Dichloromethane, Methanol | [2] |

Synthesis of this compound

A common method for the synthesis of this compound involves the acetylation of a suitable precursor. The following protocol is based on procedures described for the synthesis of acetylated sugar derivatives.

Experimental Protocol: Acetylation of 2-Deoxy-D-glucose

Materials:

-

2-Deoxy-D-glucose

-

Acetic anhydride (B1165640)

-

Pyridine (anhydrous)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-Deoxy-D-glucose in anhydrous pyridine.

-

Acetylation: Cool the solution in an ice bath to 0 °C. Slowly add acetic anhydride dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture again in an ice bath and quench by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with dichloromethane.

-

Washing: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product. The structure and purity should be confirmed by NMR, IR, and Mass Spectrometry.

Spectral Data and Characterization

Detailed spectral data for this compound is not widely available in public spectral databases. However, based on the analysis of related compounds, the following methodologies are standard for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is crucial for confirming the presence of the acetyl groups and the overall structure of the sugar ring.

-

Sample Preparation: A small amount of the purified product is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Expected Signals: Protons of the acetyl groups are expected to appear as singlets in the range of δ 1.9-2.2 ppm. The protons on the pyranose ring will appear as a series of multiplets in the range of δ 3.5-5.5 ppm. The anomeric proton (H-1) is typically the most downfield of the ring protons.

-

-

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms and their chemical environment.

-

Sample Preparation: As with ¹H NMR, the sample is dissolved in a suitable deuterated solvent.

-

Expected Signals: The carbonyl carbons of the acetyl groups are expected in the δ 169-171 ppm region. The carbons of the pyranose ring will appear in the δ 60-100 ppm range. The methyl carbons of the acetyl groups will be observed around δ 20-21 ppm.

-

Infrared (IR) Spectroscopy

-

Methodology: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent like dichloromethane, or as a KBr pellet.

-

Expected Absorptions:

-

Strong C=O stretching vibrations from the acetate carbonyl groups are expected around 1740-1750 cm⁻¹.

-

C-O stretching vibrations from the acetyl groups and the pyranose ring ether linkage will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

C-H stretching and bending vibrations from the alkyl groups will be observed around 2850-3000 cm⁻¹ and 1370-1450 cm⁻¹, respectively.

-

Mass Spectrometry (MS)

-

Methodology: Mass spectral analysis can be performed using various ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Expected Ions: The mass spectrum should show a molecular ion peak (or adducts, e.g., [M+Na]⁺) corresponding to the molecular weight of this compound (332.30 g/mol ). Fragmentation patterns would likely involve the loss of acetyl groups.

Metabolic Pathway of 2-Deoxy-D-glucose

This compound is expected to be deacetylated in vivo to yield 2-Deoxy-D-glucose. The parent compound, 2-DG, is a well-known inhibitor of glycolysis. It is transported into cells via glucose transporters and is a substrate for hexokinase, the first enzyme in the glycolytic pathway.

Caption: Inhibition of glycolysis by 2-Deoxy-D-glucose.

As depicted in the diagram, hexokinase phosphorylates 2-DG to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized by the enzyme phosphoglucose isomerase. The accumulation of 2-DG-6-P within the cell leads to feedback inhibition of hexokinase, thereby blocking the initial step of glycolysis and depriving the cell of energy. This mechanism is of significant interest in cancer research, as many tumor cells exhibit high rates of glycolysis.

References

- 1. infrared spectrum of d-glucose C6H12O6 prominent wavenumbers cm-1 detecting ether sec. alcohol prim. alcohol functional groups present finger print for identification of d-glucose image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. taylorfrancis.com [taylorfrancis.com]

An In-depth Technical Guide to the Synthesis of 2-Deoxy-D-glucose-tetraacetate from D-glucal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to 2-Deoxy-D-glucose-tetraacetate, a derivative of the important glucose analog 2-Deoxy-D-glucose (2-DG). 2-DG and its derivatives are of significant interest in drug development and research, particularly in oncology and virology, due to their ability to interfere with glucose metabolism. This document outlines a robust two-step synthesis commencing from the readily available starting material, tri-O-acetyl-D-glucal.

The synthesis involves an initial epoxidation of the glucal double bond, followed by an acid-catalyzed ring-opening and in situ acetylation to yield the final tetra-acetylated product. This guide furnishes detailed experimental protocols, quantitative data for each key transformation, and visualizations of the synthetic pathway and reaction mechanism to facilitate a thorough understanding for researchers and professionals in the field.

I. Synthesis Overview and Data

The overall synthetic strategy is a two-step process starting from 3,4,6-Tri-O-acetyl-D-glucal:

-

Epoxidation: The double bond of 3,4,6-Tri-O-acetyl-D-glucal is epoxidized to form a mixture of 1,2-anhydro-3,4,6-tri-O-acetyl-α-D-glucopyranose and its manno-epimer.

-

Acid-Catalyzed Ring Opening and Acetylation: The epoxide ring is opened under acidic conditions, followed by acetylation of the newly formed hydroxyl group at C-2 and the anomeric hydroxyl group to yield this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Epoxidation of 3,4,6-Tri-O-acetyl-D-glucal

| Parameter | Value | Reference |

| Starting Material | 3,4,6-Tri-O-acetyl-D-glucal | [1] |

| Key Reagents | Oxone®, Acetone (B3395972), Sodium Bicarbonate | [1] |

| Solvent System | Dichloromethane (B109758), Water | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | ~2.5 hours | [1] |

| Product | 1,2-Anhydro-3,4,6-tri-O-acetyl-α-D-glucopyranose (and manno-epimer) | [1] |

| Yield | 87% (overall for mixture of epoxides) | [1] |

Table 2: Acid-Catalyzed Ring Opening and Acetylation

| Parameter | Value | Reference |

| Starting Material | 1,2-Anhydro-3,4,6-tri-O-acetyl-α-D-glucopyranose mixture | [2] |

| Key Reagents | Acetic Anhydride (B1165640), Acetic Acid, Sulfuric Acid (catalyst) | [2] |

| Solvent | Acetic Anhydride/Acetic Acid | [2] |

| Reaction Temperature | 0 °C to Room Temperature | [2] |

| Reaction Time | ~2 hours | [2] |

| Product | 1,3,4,6-tetra-O-acetyl-2-deoxy-α/β-D-glucopyranose | [2] |

| Yield | ~86% | [2] |

II. Experimental Protocols

Step 1: Epoxidation of 3,4,6-Tri-O-acetyl-D-glucal

This protocol is adapted from the in situ generation of dimethyldioxirane (B1199080) (DMDO) for the epoxidation of glycals.[1]

Materials:

-

3,4,6-Tri-O-acetyl-D-glucal (1.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

Acetone

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Oxone® (Potassium peroxymonosulfate) (2.0 eq)

-

Water

-

Sodium sulfite (B76179) (for workup)

-

Magnesium sulfate (B86663) (or Sodium sulfate), anhydrous

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4,6-Tri-O-acetyl-D-glucal (e.g., 3.00 g, 11.02 mmol) in a biphasic solution of dichloromethane (50 mL), acetone (5 mL), and saturated aqueous sodium bicarbonate (100 mL).

-

Cool the vigorously stirred mixture in an ice bath.

-

In a separate beaker, prepare a solution of Oxone® (e.g., 13.6 g, 22.12 mmol) in water (60 mL).

-

Add the Oxone® solution dropwise to the cooled, biphasic glucal solution over a period of 20 minutes.

-

After the addition is complete, continue to stir the reaction mixture vigorously at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, separate the organic phase.

-

Extract the aqueous phase with dichloromethane (2 x 30 mL).

-

Combine the organic phases and wash with a saturated aqueous solution of sodium sulfite, followed by brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a mixture of the corresponding gluco and manno 1,2-anhydrosugars. This product is often used in the next step without further purification.

Step 2: Acid-Catalyzed Ring Opening and Acetylation to this compound

This protocol is based on the acetolysis of a related 2-deoxy-glucose derivative and the general principles of acid-catalyzed epoxide ring opening.[2]

Materials:

-

Crude 1,2-anhydro-3,4,6-tri-O-acetyl-α-D-glucopyranose mixture from Step 1 (1.0 eq)

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (catalytic amount)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the crude epoxide mixture (e.g., calculated based on the starting amount of glucal) in glacial acetic acid (e.g., 40 mL per 47 g of starting glucal equivalent) and acetic anhydride (e.g., 110 mL per 47 g of starting glucal equivalent), cool the mixture to 0 °C in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.94 mL per 47 g of starting glucal equivalent) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC until the epoxide is consumed.

-

Upon completion, dilute the reaction mixture with water (e.g., 50 mL) and extract with dichloromethane (3 x 150 mL).

-

Separate the organic phase and carefully wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases, followed by a wash with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by crystallization or column chromatography.

III. Visualizations

Synthesis Workflow

The following diagram illustrates the overall synthetic workflow from D-glucal to the final tetra-acetylated product.

Caption: Synthetic pathway from 3,4,6-Tri-O-acetyl-D-glucal.

Reaction Mechanism: Acid-Catalyzed Ring Opening

This diagram depicts the plausible mechanism for the acid-catalyzed ring opening of the epoxide intermediate.

Caption: Mechanism of acid-catalyzed epoxide ring opening.

This technical guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these procedures as necessary for their specific laboratory conditions and research goals.

References

The Double-Edged Sword: Unraveling the Biological Activity of Acetylated 2-Deoxy-D-Glucose Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers down many avenues, with metabolic inhibitors emerging as a particularly promising class of molecules. Among these, 2-deoxy-D-glucose (2-DG), a glucose analog, has garnered significant attention for its ability to interfere with the aberrant metabolism of cancer cells. However, the clinical utility of 2-DG has been hampered by certain limitations. This has spurred the development of acetylated derivatives of 2-DG, designed to enhance its pharmacological properties. This technical guide provides an in-depth exploration of the biological activity of these acetylated 2-deoxy-D-glucose derivatives, offering a comprehensive resource for scientists and drug development professionals in the field of oncology and metabolic diseases.

Introduction: The Rationale for Acetylating 2-Deoxy-D-Glucose

Cancer cells are notoriously dependent on glucose to fuel their rapid proliferation, a phenomenon known as the Warburg effect.[1] 2-Deoxy-D-glucose exploits this dependency by acting as a competitive inhibitor of glycolysis, the primary pathway for glucose metabolism.[2] Once taken up by cells through glucose transporters, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). Unlike its natural counterpart, glucose-6-phosphate, 2-DG-6-P cannot be further metabolized, leading to its accumulation within the cell and a subsequent blockade of the glycolytic pathway.[2]

Despite its promise, the therapeutic application of 2-DG has faced challenges. To address these, researchers have turned to acetylation, a chemical modification that can alter the physicochemical properties of a molecule, including its lipophilicity and cell permeability. Acetylated derivatives of 2-DG are being investigated as prodrugs, which, upon entering the cell, can be hydrolyzed by intracellular esterases to release the active 2-DG molecule. This strategy aims to improve the pharmacokinetic profile and therapeutic efficacy of 2-DG.

Quantitative Biological Activity of Acetylated 2-Deoxy-D-Glucose Derivatives

The biological activity of acetylated 2-deoxy-D-glucose derivatives is a critical area of investigation. While research is ongoing, preliminary data for some of these compounds have demonstrated their potential as anticancer agents. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values in various cancer cell lines. For comparison, data for the parent compound, 2-deoxy-D-glucose, are also included.

| Compound | Cell Line | Cancer Type | IC50 (mM) | Assay Type | Reference |

| 2-Deoxy-D-glucose (2-DG) | A549 | Lung Cancer | > 50 | Cell Viability | [3] |

| NCI-H460 | Lung Cancer | 10.5 | Cell Viability | [3] | |

| SkBr3 | Breast Cancer | 4 | Cell Growth Inhibition | [4] | |

| P388/IDA | Leukemia | 0.3926 | Cell Viability | [5] | |

| WP1122 (3,6-di-O-acetyl-2-deoxy-D-glucose) | U87 | Glioblastoma | 1.5 (48h), 0.8 (72h) | MTT Assay | [6] |

| U251 | Glioblastoma | 1.25 (48h), 0.8 (72h) | MTT Assay | [6] |

Key Biological Mechanisms of Action

The biological effects of acetylated 2-deoxy-D-glucose derivatives extend beyond simple glycolysis inhibition. A significant aspect of their activity involves the induction of cellular stress, particularly within the endoplasmic reticulum (ER).

Inhibition of Glycolysis

Upon intracellular deacetylation, the released 2-DG acts as a potent inhibitor of the glycolytic pathway. This leads to a depletion of cellular ATP, the primary energy currency of the cell. Cancer cells, with their high energy demands, are particularly vulnerable to this energy deprivation, which can lead to cell cycle arrest and apoptosis.[4]

Interference with N-Linked Glycosylation and Induction of the Unfolded Protein Response (UPR)

Beyond its impact on energy metabolism, 2-DG also interferes with N-linked glycosylation, a critical process for the proper folding and function of many proteins.[7][8] This interference leads to an accumulation of misfolded proteins in the endoplasmic reticulum, triggering a cellular stress response known as the Unfolded Protein Response (UPR).[1] The UPR is a complex signaling network that initially aims to restore ER homeostasis. However, if the stress is prolonged or severe, the UPR can switch to a pro-apoptotic signaling cascade, leading to programmed cell death.[9] This dual mechanism of action—energy depletion and induction of ER stress—makes acetylated 2-DG derivatives compelling candidates for cancer therapy.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of acetylated 2-deoxy-D-glucose derivatives.

Synthesis of Acetylated 2-Deoxy-D-Glucose Derivatives

4.1.1. Synthesis of 3,4,6-Tri-O-acetyl-D-glucal

This protocol is adapted from the synthesis of a precursor used in the preparation of various deoxy-sugar derivatives.[10][11]

-

Starting Material: D-glucal.

-

Acetylation: To a solution of D-glucal in pyridine, add acetic anhydride (B1165640) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica (B1680970) gel to obtain 3,4,6-tri-O-acetyl-D-glucal.

4.1.2. Synthesis of 3,6-di-O-acetyl-2-deoxy-D-glucose (WP1122)

This protocol is a general representation based on synthetic strategies for selectively acetylated sugars.

-

Starting Material: 2-Deoxy-D-glucose.

-

Selective Protection: Protect the C1 and C4 hydroxyl groups using a suitable protecting group strategy (e.g., formation of an acetal).

-

Acetylation: Acetylate the remaining free hydroxyl groups at C3 and C6 using acetic anhydride in the presence of a base like pyridine.

-

Deprotection: Remove the protecting groups from C1 and C4 under appropriate conditions (e.g., acid hydrolysis) to yield 3,6-di-O-acetyl-2-deoxy-D-glucose.

-

Purification: Purify the final product using column chromatography.

In Vitro Biological Assays

4.2.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the acetylated 2-deoxy-D-glucose derivative for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

4.2.2. Western Blot Analysis for Unfolded Protein Response (UPR) Markers

-

Cell Lysis: Treat cells with the acetylated 2-DG derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers (e.g., GRP78, CHOP, p-eIF2α, ATF4) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

4.2.3. Analysis of N-Linked Glycosylation

-

Cell Treatment and Lysis: Treat cells with the acetylated 2-DG derivative and a positive control (e.g., tunicamycin). Lyse the cells as described for Western blotting.

-

Protein Deglycosylation: Treat a portion of the cell lysate with PNGase F, an enzyme that cleaves N-linked glycans.

-

Western Blot Analysis: Perform Western blotting for glycoproteins of interest. A mobility shift in the bands of the treated samples compared to the untreated and PNGase F-treated samples indicates an alteration in N-linked glycosylation.

-

Lectin Blotting: Alternatively, after transferring proteins to a membrane, probe with a lectin that specifically binds to certain glycan structures (e.g., Concanavalin A for mannose-containing glycans) to detect changes in glycosylation patterns.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes influenced by acetylated 2-deoxy-D-glucose derivatives, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Caption: Cellular uptake and inhibition of glycolysis by acetylated 2-deoxy-D-glucose.

Caption: Induction of the Unfolded Protein Response by 2-deoxy-D-glucose.

Caption: A typical workflow for the development of acetylated 2-deoxy-D-glucose derivatives.

Conclusion and Future Directions

Acetylated derivatives of 2-deoxy-D-glucose represent a promising strategy to enhance the therapeutic potential of this well-studied metabolic inhibitor. By improving its drug-like properties, these compounds may offer a more effective means of targeting the metabolic vulnerabilities of cancer cells. The dual mechanism of action, involving both the inhibition of glycolysis and the induction of ER stress through interference with N-linked glycosylation, provides a powerful, multi-pronged attack on tumor cell survival.

Further research is needed to fully elucidate the structure-activity relationships of various acetylated 2-DG derivatives and to expand the quantitative dataset of their biological activities across a wider range of cancer types. In-depth studies into their pharmacokinetic and pharmacodynamic profiles in vivo will be crucial for their clinical translation. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of cancer drug development. The continued exploration of these modified glucose analogs holds the potential to deliver novel and effective therapies for a variety of malignancies.

References

- 1. 2-Deoxy-D-glucose Restore Glucocorticoid Sensitivity in Acute Lymphoblastic Leukemia via Modification of N-Linked Glycosylation in an Oxygen Tension-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Deoxy-D-glucose enhances the anti-cancer effects of idarubicin on idarubicin-resistant P388 leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents | MDPI [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. 2-deoxy D-glucose prevents cell surface expression of NKG2D ligands through inhibition of N-linked glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endoplasmic Reticulum Stress and Unfolded Protein Response Pathways: Potential for Treating Age-related Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. 3,4,6-Tri-O-acetyl-D-glucal | 2873-29-2 | MT00681 [biosynth.com]

2-Deoxy-D-glucose-tetraacetate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Deoxy-D-glucose-tetraacetate, a tetra-acetylated derivative of the glucose analog 2-Deoxy-D-glucose (2-DG). This document details its chemical properties, including its CAS number and molecular weight, and summarizes its known biological activities. Particular focus is given to its effects on insulin (B600854) secretion and its potential mechanisms of action, which may differ from its more extensively studied unesterified counterpart, 2-DG. This guide also presents a putative synthesis protocol and discusses the compound's cellular uptake and metabolism. The information is intended to serve as a valuable resource for researchers in glycobiology, metabolic diseases, and drug development.

Chemical and Physical Properties

This compound is a synthetic derivative of 2-Deoxy-D-glucose where the hydroxyl groups are acetylated. This modification significantly alters its polarity and may influence its cell permeability and biological activity.

| Property | Value | Citation(s) |

| CAS Number | 69515-91-9 | [1] |

| Molecular Formula | C₁₄H₂₀O₉ | [1] |

| Molecular Weight | 332.30 g/mol | [1] |

| Synonyms | 2-Deoxy-D-arabino-hexose tetraacetate | |

| Appearance | White solid (typical) | |

| Solubility | Soluble in organic solvents like DMSO and ethanol. |

Biological Activity and Mechanism of Action

While much of the research has focused on 2-Deoxy-D-glucose (2-DG), studies on this compound reveal distinct biological effects, particularly concerning insulin secretion.

Dual Effect on Insulin Release

Research on isolated pancreatic islets from both normal and hereditary diabetic rats has demonstrated that this compound exerts a dual effect on glucose-stimulated insulin release. This effect is concentration-dependent:

-

At high concentrations (e.g., 10 mM): It reduces the secretory response to D-glucose.

-

At lower concentrations (0.19 to 1.7 mM): It enhances insulin secretion stimulated by D-glucose.

Interestingly, this insulinotropic action at lower concentrations is more pronounced in Goto-Kakizaki rats, a model for non-insulin-dependent diabetes mellitus. This suggests potential therapeutic applications for this compound.

Comparison with 2-Deoxy-D-glucose

The unesterified form, 2-DG, consistently inhibits glucose-induced insulin release in a concentration-dependent manner. In contrast, the tetraacetate derivative, at lower concentrations, augments insulin secretion. This suggests that the biological effects of monosaccharide polyacetate esters are not solely attributable to the metabolic actions of their carbohydrate component.

Postulated Mechanism of Action

The distinct effects of this compound compared to 2-DG have led to the hypothesis that the esterified form may not simply act as a prodrug for intracellular 2-DG. It is proposed that monosaccharide esters might be recognized by a specific, yet unidentified, receptor system in pancreatic islet cells. This direct interaction with a receptor could trigger a signaling cascade that modulates insulin secretion, independent of the metabolic pathways inhibited by 2-DG.

Experimental Protocols

Synthesis of this compound

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not extensively detailed in the literature, a general method can be inferred from standard carbohydrate chemistry techniques involving the acetylation of 2-Deoxy-D-glucose. The following is a putative protocol based on common laboratory practices:

Materials:

-

2-Deoxy-D-glucose

-

Acetic anhydride (B1165640)

-

Pyridine (B92270) (as a catalyst and solvent)

-

Dichloromethane (B109758) (or another suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297)/hexane mixture)

Procedure:

-

Dissolution: Dissolve 2-Deoxy-D-glucose in a mixture of pyridine and dichloromethane in a round-bottom flask, under an inert atmosphere (e.g., nitrogen or argon).

-

Acetylation: Cool the solution in an ice bath and slowly add acetic anhydride dropwise with constant stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 12-24 hours) until the reaction is complete (monitoring by TLC is recommended).

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated sodium bicarbonate solution to neutralize the excess acetic anhydride and pyridine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane. Wash the organic layer sequentially with water, dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Cellular Uptake and Metabolism

It is presumed that the acetylated form of 2-DG, being more lipophilic, can more readily cross cell membranes compared to the polar 2-DG molecule. Once inside the cell, it is likely hydrolyzed by intracellular esterases to release 2-Deoxy-D-glucose and acetic acid. The liberated 2-DG can then enter metabolic pathways.

Signaling and Metabolic Pathways

The primary mechanism of action of the intracellularly released 2-DG is the inhibition of glycolysis.

Inhibition of Glycolysis by 2-Deoxy-D-glucose

Once this compound is deacetylated to 2-DG within the cell, the 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). This phosphorylated form cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation. This accumulation competitively inhibits hexokinase, a key regulatory enzyme in the glycolytic pathway, thereby blocking glucose metabolism and ATP production.

References

A Technical Guide to the Solubility of 2-Deoxy-D-glucose-tetraacetate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Deoxy-D-glucose-tetraacetate, a peracetylated derivative of the glycolysis inhibitor 2-Deoxy-D-glucose. Understanding the solubility of this compound is critical for its application in various research and drug development contexts, including the design of in vitro and in vivo experiments. Due to the limited availability of direct quantitative solubility data for this compound, this guide leverages data from the structurally analogous and well-characterized compound, glucose pentaacetate, to provide reasonable estimations.

Core Concepts: Factors Influencing Solubility

The solubility of a compound is governed by its physicochemical properties and its interaction with the solvent. For acetylated carbohydrates like this compound, the replacement of polar hydroxyl (-OH) groups with nonpolar acetyl (-OAc) groups significantly alters their solubility profile compared to their parent monosaccharides. This increased lipophilicity generally leads to higher solubility in organic solvents and reduced solubility in aqueous solutions.

Estimated Solubility of this compound

While specific quantitative solubility data for this compound remains scarce in publicly available literature, we can infer its solubility characteristics from its qualitative descriptions and by using glucose pentaacetate as a surrogate. This compound is qualitatively described as being soluble in dichloromethane (B109758) and methanol.

The following table summarizes the quantitative solubility of α- and β-D-glucose pentaacetate in a range of common laboratory solvents. These values should serve as a strong proxy for estimating the solubility of this compound.

| Solvent | α-D-Glucose Pentaacetate | β-D-Glucose Pentaacetate | Estimated Solubility of this compound |

| Water | < 5 g/L (at 25°C)[1] | 1.5 mg/mL (at 18°C)[2] | Very slightly soluble to insoluble |

| Ethanol | Slightly soluble[1] | Soluble | Slightly soluble to soluble |

| Methanol | Soluble | Soluble[3][4] | Soluble |

| DMSO (Dimethyl Sulfoxide) | Soluble | 78 mg/mL[5] | Soluble |

| DMF (Dimethylformamide) | Soluble | Soluble | Soluble |

| Acetone | Soluble | Soluble | Soluble |

| Chloroform | Soluble[1] | Soluble[3][4] | Soluble |

| Ethyl Acetate (B1210297) | Soluble | Soluble | Soluble |

| Diethyl Ether | Soluble[1] | Soluble | Soluble |

Note: The structural difference between this compound and glucose pentaacetate is the absence of an acetate group at the C2 position. This minor reduction in molecular weight and polarity is unlikely to dramatically alter the solubility profile in most organic solvents. However, experimental verification is always recommended.

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of a solid compound like this compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed drying vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation.

-

Securely cap the vial and place it in a constant temperature bath set to the desired experimental temperature (e.g., 25°C).

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A vortex mixer or magnetic stirrer can be used.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Filter the supernatant through a syringe filter into a pre-weighed drying vial. This step removes any remaining undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the drying vial containing the filtered saturated solution in an oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a vacuum desiccator can be used.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

The solubility is then calculated by dividing the mass of the dissolved solid by the volume of the solvent used to create the saturated solution (the volume of the aliquot taken). The result is typically expressed in mg/mL or g/L.

-

Visualizations

Signaling Pathway: Inhibition of Glycolysis by 2-Deoxy-D-glucose

The primary mechanism of action of 2-Deoxy-D-glucose (2-DG), the parent compound of this compound, is the competitive inhibition of glycolysis. Once deacetylated within the cell, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). This product cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation and the inhibition of glycolysis, ultimately depleting cellular ATP.[6][7]

Caption: Inhibition of the glycolytic pathway by 2-Deoxy-D-glucose.

Experimental Workflow: Gravimetric Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

References

- 1. Thermo Scientific Chemicals alpha-D-Glucose pentaacetate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. β-D-Glucose pentaacetate | 604-69-3 [chemicalbook.com]

- 4. β-D-Glucose pentaacetate CAS#: 604-69-3 [m.chemicalbook.com]

- 5. selleckchem.com [selleckchem.com]

- 6. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Glycolytic Inhibitor 2-Deoxyglucose Activates Multiple Prosurvival Pathways through IGF1R - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of a Metabolic Trojan Horse: A Technical Guide to 2-Deoxy-D-glucose Analogs in Research

For Immediate Release

This technical guide provides an in-depth overview of the historical development and scientific application of 2-Deoxy-D-glucose (2-DG) and its analogs. Tailored for researchers, scientists, and drug development professionals, this document details the journey of these molecules from laboratory curiosities to promising therapeutic and diagnostic agents, with a particular focus on their role in cancer research.

Introduction

The observation by Otto Warburg in the 1920s that cancer cells exhibit a unique metabolic phenotype, characterized by a high rate of glycolysis even in the presence of oxygen (the "Warburg effect"), laid the groundwork for a novel approach to cancer therapy.[1] By targeting this fundamental dependency on glucose, researchers have sought to selectively starve cancer cells of their primary energy source. 2-Deoxy-D-glucose (2-DG), a synthetic glucose analog, emerged as a key tool in this endeavor.[2] In 2-DG, the hydroxyl group at the C-2 position is replaced by a hydrogen atom, allowing it to be taken up by cells via glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[3] However, 2-DG-6-P cannot be further metabolized in the glycolytic pathway, leading to its intracellular accumulation and the inhibition of glycolysis.[3] This guide traces the historical development of 2-DG and its subsequent analogs, detailing their mechanisms of action, experimental evaluation, and the evolution of their design to enhance therapeutic potential.

Historical Development of 2-DG Analogs: A Timeline

The development of 2-DG analogs can be broadly categorized into three overlapping phases:

-

Early Investigations and Mechanistic Studies: Initial research focused on understanding the basic biological effects of 2-DG as a glycolysis inhibitor.[2] These early studies established its mechanism of action and its potential to selectively target cells with high glycolytic rates.

-

Radiolabeling for Diagnostic Imaging: A significant breakthrough was the development of radiolabeled 2-DG analogs, most notably 2-[18F]fluoro-2-deoxy-D-glucose (FDG). This innovation harnessed the high glucose uptake of tumors for diagnostic purposes, leading to the widespread clinical use of Positron Emission Tomography (PET) for cancer imaging.

-

Therapeutic Optimization and Prodrug Strategies: Recognizing the limitations of 2-DG, including its suboptimal pharmacokinetic profile, researchers began to develop novel analogs with improved therapeutic properties. This phase has seen the emergence of two key strategies:

-

Halogenation: The substitution of the hydrogen at the C-2 position with halogen atoms (Fluorine, Chlorine, Bromine) was explored to enhance the binding affinity to hexokinase and improve anti-glycolytic and cytotoxic effects.[4]

-

Acetylation (Prodrugs): To improve cellular uptake and bioavailability, particularly across the blood-brain barrier, acetylated prodrugs of 2-DG were designed.[5] These compounds are more lipophilic and can enter cells more readily, where they are then deacetylated by intracellular esterases to release the active 2-DG.[5]

-

Key 2-Deoxy-D-glucose Analogs and Their Characteristics

The pursuit of more effective glycolysis inhibitors has led to the synthesis and evaluation of numerous 2-DG analogs. The table below summarizes quantitative data for some of the most researched compounds.

| Analog | Modification | Rationale | In Vitro Efficacy (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Pharmacokinetic Profile |

| 2-Deoxy-D-glucose (2-DG) | Hydrogen at C-2 | Glycolysis Inhibition | 0.22 - 20 mM (cell line dependent) | 44% reduction in new blood vessels (retinoblastoma model) | Short half-life, poor drug-like properties. |

| 2-Fluoro-2-deoxy-D-glucose (2-FG) | Fluorine at C-2 | Increased hexokinase binding | More potent than 2-DG | Confirmed glucose uptake inhibition in xenografts | - |

| 2-Chloro-2-deoxy-D-glucose (2-CG) | Chlorine at C-2 | Increased hexokinase binding | Less potent than 2-FG | - | - |

| 2-Bromo-2-deoxy-D-glucose (2-BG) | Bromine at C-2 | Increased hexokinase binding | Less potent than 2-CG | - | - |

| WP1122 (3,6-di-O-acetyl-2-deoxy-D-glucose) | Acetylated prodrug of 2-DG | Improved pharmacokinetics and BBB penetration | U-87 cells: 3 mM (48h), 2 mM (72h); U-251 cells: 1.25 mM (48h), 0.8 mM (72h) | Performs as well or better than temozolomide (B1682018) in brain tumor models | Increased half-life and brain uptake compared to 2-DG. |

Signaling Pathways Affected by 2-Deoxy-D-glucose Analogs

The primary mechanism of action of 2-DG and its analogs is the inhibition of glycolysis. However, their effects extend to other critical cellular pathways, creating a multi-pronged attack on cancer cells.

Glycolysis Inhibition

The central mechanism involves the competitive inhibition of hexokinase and the allosteric inhibition of phosphoglucose (B3042753) isomerase by the accumulation of 2-DG-6-phosphate. This leads to a depletion of intracellular ATP.

Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)

2-DG is also an analog of mannose and can interfere with N-linked glycosylation, a critical process for proper protein folding that occurs in the endoplasmic reticulum.[6] This disruption leads to the accumulation of unfolded proteins, triggering the Unfolded Protein Response (UPR), which can ultimately lead to apoptosis.

Autophagy

The energy depletion caused by glycolysis inhibition activates AMP-activated protein kinase (AMPK), a key energy sensor in the cell. Activated AMPK can induce autophagy, a cellular self-degradation process that can have a dual role in cancer, either promoting survival under stress or leading to cell death.

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the efficacy of 2-DG analogs.

In Vitro Glucose Uptake Assay (using 2-NBDG)

Objective: To quantify the uptake of glucose or a fluorescent glucose analog into cultured cells.

Principle: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is a fluorescently labeled deoxyglucose analog that is taken up by cells through glucose transporters. The intracellular fluorescence is proportional to the glucose uptake.

Protocol:

-

Cell Seeding: Plate cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

-

Starvation: Remove the growth medium and wash the cells with a glucose-free medium. Incubate the cells in the glucose-free medium for a defined period (e.g., 1-2 hours) to deplete intracellular glucose.

-

Incubation with 2-NBDG: Add a working solution of 2-NBDG to the cells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Termination of Uptake: Remove the 2-NBDG solution and wash the cells with ice-cold PBS to stop the uptake process.

-

Quantification: Measure the intracellular fluorescence using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

Glycolysis Inhibition Assay (Seahorse XF Analyzer)

Objective: To measure the real-time rate of glycolysis (extracellular acidification rate, ECAR) in living cells.

Principle: The Seahorse XF Analyzer measures the rate at which cells acidify their surrounding medium, which is primarily a result of lactate (B86563) efflux from glycolysis.

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge in a calibrant solution overnight in a non-CO2 incubator at 37°C.

-

Assay Medium: Replace the growth medium with a low-buffered Seahorse XF assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will sequentially inject compounds (e.g., glucose, oligomycin, and 2-DG) to measure basal glycolysis, maximal glycolytic capacity, and non-glycolytic acidification.

-

Data Analysis: The software calculates the ECAR at different stages of the experiment, providing a comprehensive profile of glycolytic function.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of 2-DG analogs in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.

Protocol:

-

Cell Preparation: Harvest cultured cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly.

-

Treatment: Randomize the mice into control and treatment groups. Administer the 2-DG analog via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predefined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Experimental Workflow for In Vivo Efficacy Testing

Conclusion and Future Directions

The historical development of 2-Deoxy-D-glucose analogs has been a journey of refining a promising therapeutic concept. From the initial understanding of glycolysis inhibition to the sophisticated design of prodrugs with enhanced pharmacokinetic properties, the field has made significant strides. The ability of these compounds to not only disrupt cellular energy metabolism but also to induce ER stress and modulate autophagy highlights their potential as multi-targeting anticancer agents.

Future research will likely focus on several key areas:

-

Combination Therapies: Exploring the synergistic effects of 2-DG analogs with other cancer treatments, such as chemotherapy, radiation therapy, and targeted therapies, is a promising avenue.

-

Personalized Medicine: Identifying biomarkers that can predict which tumors will be most sensitive to specific 2-DG analogs will be crucial for clinical success.

-

Development of Novel Analogs: The design and synthesis of new analogs with even greater potency, selectivity, and improved safety profiles will continue to be an active area of research.

This technical guide serves as a comprehensive resource for understanding the rich history and the exciting future of 2-Deoxy-D-glucose analogs in the ongoing fight against cancer and other diseases with altered metabolic states.

References

- 1. Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro | PLOS One [journals.plos.org]

- 2. Researchers identify two compounds capable of inhibiting growth of brain tumor cells | EurekAlert! [eurekalert.org]

- 3. WP1122 is a 2-deoxy-D-glucose prodrug in pre-clinical development for glioblastoma | Cancer Biology [blogs.shu.edu]

- 4. oncotarget.com [oncotarget.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Prodrug 2-Deoxy-D-glucose-tetraacetate: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Deoxy-D-glucose-tetraacetate (2-DG-tetraacetate), an acetylated derivative of the glycolysis inhibitor 2-Deoxy-D-glucose (2-DG). Emerging evidence suggests that 2-DG-tetraacetate may serve as a potent prodrug, exhibiting enhanced cytotoxic effects in cancer cells and a dual modulatory role in insulin (B600854) secretion. This document consolidates available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways to support further research and development of 2-DG-tetraacetate as a potential therapeutic agent.

Introduction

2-Deoxy-D-glucose (2-DG) is a well-characterized glucose analog that competitively inhibits glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). By replacing the 2-hydroxyl group with a hydrogen, 2-DG is taken up by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). However, 2-DG-6P cannot be further isomerized and consequently accumulates intracellularly, leading to the inhibition of glycolysis and subsequent cellular responses such as ATP depletion, induction of endoplasmic reticulum (ER) stress, and ultimately, cell death.[1][2]

This compound is the tetra-acetylated form of 2-DG. The acetylation is hypothesized to increase its lipophilicity, thereby enhancing its cell permeability. Once inside the cell, it is believed to be hydrolyzed by intracellular esterases to release 2-DG, acting as a prodrug to deliver the active glycolysis inhibitor more efficiently.[3] This guide explores the current understanding of 2-DG-tetraacetate's therapeutic potential, focusing on its applications in oncology and metabolic regulation.

Therapeutic Applications

Anticancer Activity

Preclinical studies indicate that 2-DG-tetraacetate exhibits significant cytostatic and cytotoxic activity against various cancer cell lines, often demonstrating greater potency than its unesterified counterpart, 2-DG.

2.1.1. Cytotoxicity in Melanoma and Pancreatic Cancer

Research has highlighted the potential of 2-DG-tetraacetate in treating melanoma and pancreatic cancer. Studies on human melanoma cells have shown that 2-DG-tetraacetate inhibits cell growth and can increase the sensitivity of cancer cells to conventional chemotherapeutic agents like cisplatin.[4] The cytotoxic effect of 2-DG-tetraacetate in melanoma cells has been described as inducing a necrotic, rather than apoptotic, form of cell death.[5][6]

In tumoral pancreatic islet cells (RINm5F line), 2-DG-tetraacetate was found to be more effective at inhibiting cell growth compared to 2-DG at similar concentrations. At a concentration of 0.80 mM, the ester derivative not only halted proliferation but also reduced the cell number below the initial count, indicating a potent cytotoxic effect.[4][7]

Quantitative Data on Anticancer Activity

While specific IC50 values for 2-DG-tetraacetate are not widely reported in the literature, the following table summarizes the effective concentrations and observed effects from key studies.

| Cell Line | Cancer Type | 2-DG-tetraacetate Concentration | Observed Effect | Reference(s) |

| Human Melanoma (Colo 38) | Melanoma | 0.1 - 1.0 mM | Time- and concentration-related cytotoxic action | [5][6] |

| Human Melanoma Cells | Melanoma | Not specified | Inhibition of cell growth and chemosensitization to cisplatin | [4] |

| RINm5F | Pancreatic Islet Cell Tumor | 0.08 - 0.80 mM | More severe inhibition of cell growth compared to 2-DG | [7] |

| RINm5F | Pancreatic Islet Cell Tumor | 0.80 mM | Decrease in cell number below the initial value | [7] |

Modulation of Insulin Secretion

2-DG-tetraacetate has demonstrated a complex, dual effect on glucose-stimulated insulin secretion from pancreatic islets. This suggests a potential application in the management of metabolic disorders, although the precise mechanism remains under investigation.

2.2.1. Dose-Dependent Effects

Studies in isolated rat pancreatic islets have revealed that the effect of 2-DG-tetraacetate on insulin release is concentration-dependent. At lower concentrations (0.19 to 1.7 mM), it augments glucose-stimulated insulin secretion.[3] Conversely, at a high concentration (10 mM), it has been shown to decrease the secretory response to glucose.[3] This dual action suggests that 2-DG-tetraacetate may interact with multiple targets within the pancreatic beta-cells.

Quantitative Data on Insulin Secretion

The following table summarizes the observed effects of 2-DG-tetraacetate on insulin secretion at different concentrations.

| System | Glucose Concentration | 2-DG-tetraacetate Concentration | Observed Effect on Insulin Secretion | Reference(s) |

| Isolated Rat Pancreatic Islets | 8.3 mM | 0.19 - 1.7 mM | Augmentation | [3] |

| Isolated Rat Pancreatic Islets | 8.3 mM | 10 mM | Inhibition | [3] |

| Perfused Rat Pancreas | 8.3 mM | 1.7 mM and 8.5 mM | Increased secretion | [8][9] |

Mechanism of Action

The primary mechanism of action of 2-DG-tetraacetate is believed to be its function as a prodrug of 2-DG. The acetyl groups increase its lipophilicity, facilitating its passage across the cell membrane. Once inside the cell, intracellular esterases are thought to cleave the acetyl groups, releasing 2-DG.

References

- 1. 2-Deoxy-D-glucose-induced cytotoxicity and radiosensitization in tumor cells is mediated via disruptions in thiol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic action of 2-deoxy-D-glucose tetraacetate in tumoral pancreatic islet cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic action of 2-deoxy-D-glucose tetraacetate upon human lymphocytes, fibroblasts and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Deoxy-D-glucose simultaneously targets glycolysis and Wnt/β-catenin signaling to inhibit cervical cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Deoxy-D-glucose regulates dedifferentiation through β-catenin pathway in rabbit articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

2-Deoxy-D-glucose-tetraacetate as a Prodrug of 2-Deoxy-D-glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Deoxy-D-glucose (2-DG), a glucose analog that inhibits glycolysis, has garnered significant interest as a potential therapeutic agent, particularly in oncology. However, its clinical utility has been hampered by suboptimal pharmacokinetic properties. To address these limitations, prodrug strategies have been developed, including the acetylation of 2-DG to form derivatives such as 2-Deoxy-D-glucose-tetraacetate (2-DG-TA). This technical guide provides an in-depth analysis of 2-DG-TA as a prodrug of 2-DG, detailing its rationale, mechanism of action, and the experimental methodologies used for its evaluation.

The Prodrug Concept: Enhancing the Therapeutic Potential of 2-DG

A prodrug is an inactive or less active molecule that is converted into an active drug within the body. The primary goal of developing a 2-DG prodrug is to improve its drug-like properties. Acetylation of the hydroxyl groups of 2-DG to form 2-DG-TA increases its lipophilicity. This enhanced lipophilicity is hypothesized to facilitate passage across cellular membranes, including the blood-brain barrier. Once inside the cell, ubiquitous intracellular esterases are expected to hydrolyze the acetate (B1210297) esters, releasing the active 2-DG. This intracellular conversion effectively traps the active drug, potentially leading to higher intracellular concentrations and a longer duration of action compared to the administration of 2-DG itself.

A well-studied analog, WP1122 (a di-acetylated 2-DG derivative), serves as a compelling case study for this approach. Research on WP1122 has demonstrated that it can increase the half-life of 2-DG and lead to higher uptake in the brain, showcasing the potential of acetylated prodrugs to overcome the pharmacokinetic limitations of the parent compound.

dot

Caption: Prodrug activation of this compound.

Mechanism of Action: Inhibition of Glycolysis by 2-Deoxy-D-glucose

Once released from its tetraacetate prodrug form, 2-DG exerts its therapeutic effect by targeting the glycolytic pathway. Due to its structural similarity to glucose, 2-DG is recognized and transported into cells by glucose transporters (GLUTs). Inside the cell, the first enzyme of glycolysis, Hexokinase, phosphorylates 2-DG to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P).

Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized by the next enzyme in the pathway, phosphoglucose (B3042753) isomerase. This leads to the intracellular accumulation of 2-DG-6P, which has two major inhibitory effects:

-

Competitive inhibition of Hexokinase: The accumulation of 2-DG-6P provides feedback inhibition on hexokinase, reducing the phosphorylation of glucose.

-

Allosteric inhibition of Phosphoglucose Isomerase: 2-DG-6P also allosterically inhibits phosphoglucose isomerase, further blocking the glycolytic pathway.

This disruption of glycolysis leads to a depletion of intracellular ATP, inducing cellular stress and potentially leading to cell death, particularly in cancer cells that are highly dependent on glycolysis for energy production (the Warburg effect).

dot

Caption: Mechanism of glycolysis inhibition by 2-Deoxy-D-glucose.

Quantitative Data

While direct comparative quantitative data for 2-DG-TA is limited in publicly available literature, the biological activity of the active drug, 2-DG, has been characterized in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Cell Line | Cancer Type | 2-DG IC50 (mM) at 48h |

| Nalm-6 | Acute Lymphoblastic Leukemia | 0.22 |

| CEM-C7-14 | Acute Lymphoblastic Leukemia | 2.70 |

| P388/IDA | Idarubicin-resistant Leukemia | 0.3926 |

| Pancreatic Cancer Cell Lines | Pancreatic Cancer | 1.45 - 13.34 |

| Ovarian Cancer Cell Lines | Ovarian Cancer | 1.45 - 13.34 |

Note: The IC50 values can vary depending on the cell line, experimental conditions, and duration of exposure.

Experimental Protocols

In Vitro Enzymatic Hydrolysis of this compound

This assay is designed to confirm the conversion of the prodrug to the active drug by esterases.

Objective: To quantify the rate of hydrolysis of 2-DG-TA to 2-DG in the presence of a source of esterases (e.g., cell lysate or purified esterase).

Materials:

-

This compound (2-DG-TA)

-

2-Deoxy-D-glucose (2-DG) standard

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell lysate from a relevant cell line or purified porcine liver esterase

-

Acetonitrile

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

Procedure:

-

Prepare a stock solution of 2-DG-TA in a suitable solvent (e.g., DMSO) and dilute to the desired concentration in PBS.

-

Prepare cell lysate by standard methods or a solution of purified esterase in PBS.

-

Initiate the reaction by adding the cell lysate or esterase solution to the 2-DG-TA solution.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to pellet proteins.

-

Analyze the supernatant by HPLC to quantify the concentrations of 2-DG-TA and the newly formed 2-DG.

-

Generate a standard curve for 2-DG to accurately determine its concentration in the samples.

-

Calculate the rate of hydrolysis.

dot

Caption: Experimental workflow for in vitro enzymatic hydrolysis.

Cellular Uptake and Glycolysis Inhibition Assay

This assay measures the ability of 2-DG-TA to enter cells, be converted to 2-DG, and subsequently inhibit glycolysis.

Objective: To compare the effects of 2-DG-TA and 2-DG on glucose uptake and glycolysis in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., a highly glycolytic line)

-

Cell culture medium

-

This compound (2-DG-TA)

-

2-Deoxy-D-glucose (2-DG)

-

Radiolabeled 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

Lysis buffer

-

Scintillation counter or fluorescence plate reader

-

Extracellular flux analyzer (for measuring glycolysis rate)

Procedure for Glucose Uptake:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of 2-DG-TA or 2-DG for a specified period.

-

Wash the cells with glucose-free medium.

-

Add medium containing radiolabeled 2-deoxy-D-[³H]glucose or a fluorescent glucose analog and incubate for a short period (e.g., 10-30 minutes).

-

Wash the cells with ice-cold PBS to stop the uptake.

-

Lyse the cells.

-

Measure the amount of radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Normalize the uptake to the protein concentration of each sample.

Procedure for Glycolysis Inhibition (Extracellular Acidification Rate - ECAR):

-

Seed cells in a specialized microplate for an extracellular flux analyzer.

-

Allow cells to adhere and form a monolayer.

-

Replace the culture medium with a low-buffered assay medium.

-

Measure the baseline ECAR.

-

Inject 2-DG-TA or 2-DG into the wells and monitor the change in ECAR over time. A decrease in ECAR indicates inhibition of glycolysis.

dot

Caption: Workflow for cellular glucose uptake assay.

Conclusion